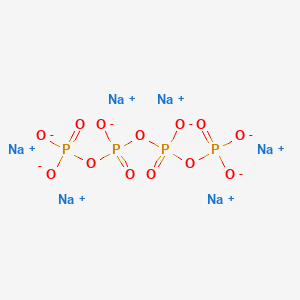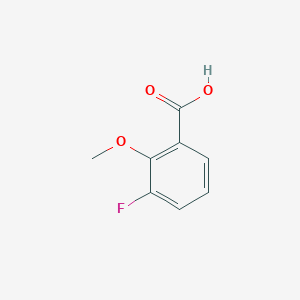![molecular formula C18H35FN4O10 B012224 4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol CAS No. 100343-09-7](/img/structure/B12224.png)
4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’-fluorokanamycin A: is a synthetic derivative of kanamycin, an aminoglycoside antibiotic. This compound is notable for its enhanced activity against resistant bacterial strains compared to its parent compound, kanamycin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluorokanamycin A involves multiple steps. One of the key steps is the condensation of 6-azido-2,4-di-O-benzyl-3,6-dideoxy-3-fluoro-alpha-D-glucopyranosyl bromide with 6-O-(2-O-acetyl-4,6-O-cyclohexylidene-3-deoxy-3-tosylamino-alpha-D-glucopyranosyl)-2-deoxy-1,3-di-N-tosylstreptamine . The intermediate compound 8 is obtained from 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-D-glucofuranose in seven steps .
Industrial Production Methods: While specific industrial production methods for 3’-Deoxy-3’-fluorokanamycin A are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, selective fluorination, and condensation reactions .
化学反応の分析
Types of Reactions: 3’-Deoxy-3’-fluorokanamycin A undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: The synthesis involves condensation reactions to form the final compound.
Common Reagents and Conditions:
Major Products: The major product of these reactions is 3’-Deoxy-3’-fluorokanamycin A, which has shown increased activity against both sensitive and resistant bacterial strains .
科学的研究の応用
Chemistry: In chemistry, 3’-Deoxy-3’-fluorokanamycin A is used as a model compound to study the effects of fluorine substitution on the biological activity of aminoglycosides .
Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and to develop new antibiotics that can overcome resistance .
Medicine: In medicine, 3’-Deoxy-3’-fluorokanamycin A is explored for its potential to treat infections caused by antibiotic-resistant bacteria .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations and as a reference compound in quality control processes .
作用機序
3’-Deoxy-3’-fluorokanamycin A exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is similar to that of other aminoglycosides, but the presence of the fluorine atom enhances its binding affinity and efficacy against resistant strains . The compound disrupts the function of the ribosome, leading to the production of faulty proteins and ultimately causing bacterial cell death .
類似化合物との比較
- 3’-Deoxykanamycin A
- 3’,4’-Dideoxy-3’-fluorokanamycin A
- 3’-Deoxy-3’-chlorokanamycin
Comparison: Compared to 3’-Deoxykanamycin A, 3’-Deoxy-3’-fluorokanamycin A has a fluorine atom at the 3’ position, which enhances its activity against resistant bacteria . 3’,4’-Dideoxy-3’-fluorokanamycin A, which lacks both the 3’ and 4’ hydroxyl groups, also shows increased activity but through a different structural modification . 3’-Deoxy-3’-chlorokanamycin, while similar, is less active against resistant strains compared to 3’-Deoxy-3’-fluorokanamycin A .
特性
CAS番号 |
100343-09-7 |
|---|---|
分子式 |
C18H35FN4O10 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |
InChI |
InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChIキー |
FAYUBVSREJJFOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
同義語 |
3'-deoxy-3'-fluorokanamycin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)











![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

